2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid
CAS No.: 1177776-41-8
Cat. No.: VC5179336
Molecular Formula: C21H17ClN2O5S2
Molecular Weight: 476.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177776-41-8 |
|---|---|
| Molecular Formula | C21H17ClN2O5S2 |
| Molecular Weight | 476.95 |
| IUPAC Name | 2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid |
| Standard InChI | InChI=1S/C21H17ClN2O5S2/c22-8-3-1-7(2-4-8)12-13-9-5-10(16(13)30-18-17(12)31-21(29)23-18)15-14(9)19(27)24(20(15)28)6-11(25)26/h1-4,9-10,12-16H,5-6H2,(H,23,29)(H,25,26) |
| Standard InChI Key | FXXPMNMDMFDBKP-UHFFFAOYSA-N |
| SMILES | C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=C(C=C6)Cl)SC(=O)N5 |
Introduction
The compound 2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid is a highly complex organic molecule with significant potential in medicinal chemistry and biological research due to its unique structural features and functional groups. Its molecular formula is C21H17ClN2O5S2, and it has a molecular weight of approximately 485.95 g/mol. This compound contains a 4-chlorophenyl group attached to a polycyclic core featuring trioxo, dithia, and diaza functionalities.
Structural Characteristics
The compound's structure is characterized by:
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Polycyclic Framework: A pentacyclic system with intricate connectivity.
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Functional Groups: Trioxo groups (three ketones), sulfur atoms (dithia), nitrogen atoms (diaza), and a carboxylic acid moiety.
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Chlorophenyl Substitution: The 4-chlorophenyl group enhances its potential for biological activity.
These features contribute to its chemical stability and reactivity, as well as its potential for interactions with biological macromolecules such as proteins and nucleic acids.
Synthesis
The synthesis of this compound typically involves multi-step reactions requiring precise conditions to ensure high yield and purity:
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Key Precursors: The synthesis starts with precursors containing chlorophenyl groups and reactive sulfur or nitrogen species.
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Cyclization Reactions: Formation of the pentacyclic core is achieved through controlled cyclization steps.
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Functionalization: Addition of the acetic acid group occurs in the final stages to complete the molecule.
These steps require careful optimization of temperature, solvents, and catalysts to achieve the desired product.
Potential Applications
The unique structure of this compound suggests several applications:
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Medicinal Chemistry:
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Potential as a scaffold for drug development.
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Interaction studies suggest affinity for biological targets such as enzymes or receptors.
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Biological Research:
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Can be used to study protein-ligand interactions due to its polycyclic framework.
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May serve as a probe for understanding macromolecular binding mechanisms.
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Derivatives Development:
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The functional groups allow for chemical modifications to enhance solubility or bioavailability.
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Analytical Characterization
The compound can be characterized using advanced analytical techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Confirms the presence of functional groups (e.g., carboxylic acid and ketones). |
| Mass Spectrometry | Verifies molecular weight (485.95 g/mol). |
| IR Spectroscopy | Identifies characteristic bonds (e.g., C=O stretches at ~1700 cm⁻¹). |
These methods provide comprehensive structural validation.
Comparative Analysis
The table below highlights the uniqueness of this compound compared to structurally related molecules:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)ethanone | C8H7ClO | Simpler structure; lacks polycyclic framework |
| 2-(6,7-Dihydrothieno[3,2-c]pyridin-5-yl)acetic acid | C12H12N2O2S | Contains thieno-pyridine; potential neuroactive properties |
| 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid | C11H10ClN3O3 | Oxadiazole ring; known for antimicrobial activity |
This comparison underscores the superior complexity and multifunctionality of the target compound.
Future Research Directions
Further studies are required to explore:
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Biological Mechanisms:
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Investigate how the compound interacts with specific enzymes or receptors.
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Assess its pharmacokinetics and pharmacodynamics.
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Therapeutic Potential:
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Screen for activity against diseases such as cancer or microbial infections.
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Develop derivatives with improved properties.
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Toxicology Studies:
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Evaluate safety profiles through in vivo and in vitro assays.
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